molecular formula C6H8ClNO2S B2521139 Ethyl 1,3-thiazole-5-carboxylate hydrochloride CAS No. 90198-37-1

Ethyl 1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2521139
CAS No.: 90198-37-1
M. Wt: 193.65
InChI Key: KJKXOSGOZZKRLU-UHFFFAOYSA-N
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Description

Ethyl 1,3-thiazole-5-carboxylate hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-thiazole-5-carboxylate hydrochloride can be synthesized through several methods. One common method involves the Hantzsch thiazole synthesis, which typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of a catalyst . The reaction conditions often include the use of bromine or iodine, silica chloride, or other catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and higher output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is of particular interest in the development of anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Another thiazole derivative with similar biological activities.

    Thiazolidine: A reduced form of thiazole with different chemical properties.

    Thiazole-4-carboxylic acid: A related compound with a carboxylic acid group at the 4-position.

Uniqueness

Ethyl 1,3-thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-2-9-6(8)5-3-7-4-10-5;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXOSGOZZKRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90198-37-1
Record name ethyl 1,3-thiazole-5-carboxylate hydrochloride
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